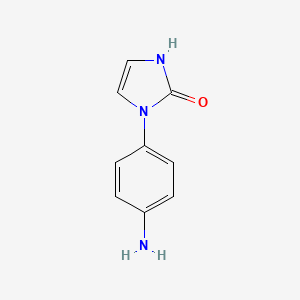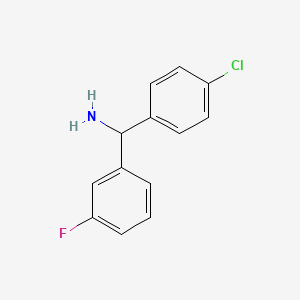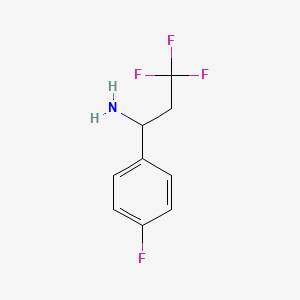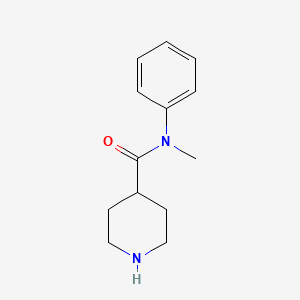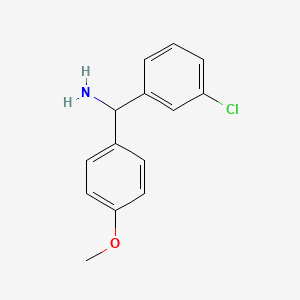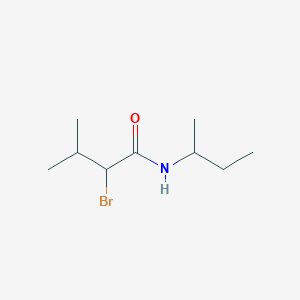
2-bromo-N-(butan-2-yl)-3-methylbutanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves specific reactions, which are detailed in the literature. One approach is the reaction of 2-bromo-5-methoxybenzohydrazide with ethyl methyl ketone in ethanol, catalyzed by a drop of dilute sulfuric acid. This process yields 2-bromo-N-(butan-2-yl)-3-methylbutanamide .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring and an amide group . The dihedral angle between the benzene ring and the mean plane of the amide grouping is approximately 77.7° .
Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibitory Properties
A study by Smelcerovic et al. (2016) explored the inhibitory activity of N-(α-bromoacyl)-α-amino esters, including compounds similar to 2-bromo-N-(butan-2-yl)-3-methylbutanamide, against xanthine oxidase (XO). These compounds did not show significant inhibitory effects, but their favorable pharmacokinetic behavior and toxicological properties, predicted by in silico study, may be beneficial for their implementation in prodrug strategies (Smelcerovic et al., 2016).
Synthesis and Biological Activity
Yancheva et al. (2015) synthesized similar N-(α-bromoacyl)-α-amino esters and investigated their cytotoxicity, anti-inflammatory, and antibacterial activity. The compounds exhibited low levels of cytotoxicity and no significant antibacterial or anti-inflammatory activity, which might be advantageous for their use in prodrugs (Yancheva et al., 2015).
Antituberculosis Activity
A study by Omel’kov et al. (2019) reported on compounds with structural similarities to this compound, noting their high antituberculosis activity. One such compound is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).
Bromination Agent
Veisi et al. (2014) developed a new efficient brominating agent, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide, for selective bromination. This agent shows promise for brominating various substrates, including compounds similar to this compound (Veisi et al., 2014).
Cyclopropane and Heterocycle Formation
Farin˜a et al. (1987) explored the formation of cyclopropane lactones and fused heterocyclic compounds from reactions involving 2-bromo-3-formylacrylic acid derivatives, which may provide insights into the reactivity of compounds like this compound (Farin˜a et al., 1987).
Biofuel and Anti-Knock Properties
Mack et al. (2014) investigated biofuels with potential anti-knock properties, which may be relevant to the study of this compound and its derivatives (Mack et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 2-bromo-N-(butan-2-yl)-3-methylbutanamide is Cathepsin D . Cathepsin D is an acid protease active in intracellular protein breakdown . It plays a role in the pathogenesis of several diseases such as breast cancer and possibly Alzheimer’s disease .
Mode of Action
The compound acts as an inhibitor of Cathepsin D
Biochemical Pathways
The inhibition of Cathepsin D affects the processing of the Amyloid Precursor Protein (APP) following its cleavage and activation by ADAM30 . This leads to APP degradation . The disruption of this pathway can have downstream effects on cellular processes, particularly those related to the diseases associated with Cathepsin D.
Result of Action
The inhibition of Cathepsin D by this compound can result in the modulation of APP processing . This could potentially alter the progression of diseases such as Alzheimer’s, where APP processing and the subsequent formation of beta-amyloid plaques are key factors .
Propiedades
IUPAC Name |
2-bromo-N-butan-2-yl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-5-7(4)11-9(12)8(10)6(2)3/h6-8H,5H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQOQJYXJRHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)
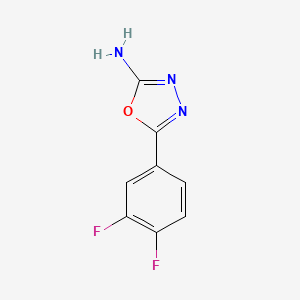
![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)
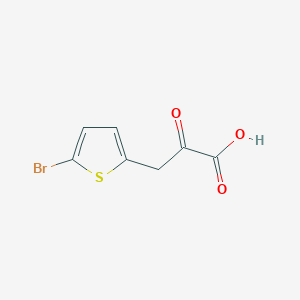
![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)
